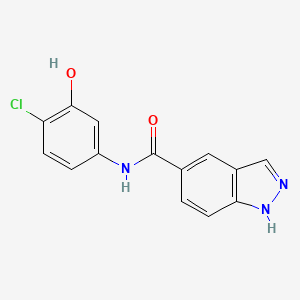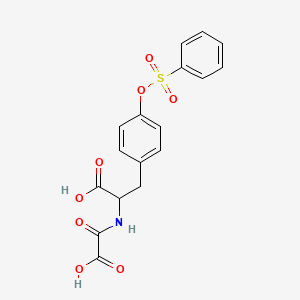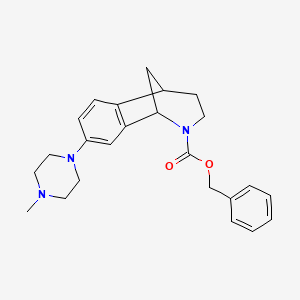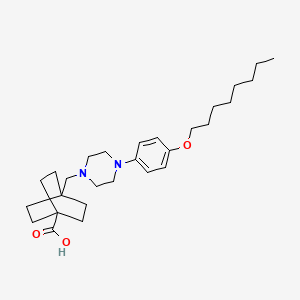![molecular formula C13H16N4O2 B10833942 2-[(3-Imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10833942.png)
2-[(3-Imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25468267-Compound-50 is a synthetic organic compound identified in a study aimed at finding inhibitors of BET bromodomains in proteins outside of the BET subfamily . This compound inhibits BET domain activity in several enzymes, including cat eye syndrome chromosome region, candidate 2, CREB binding protein, and bromodomain containing 9 .
Preparation Methods
The preparation methods for PMID25468267-Compound-50 involve synthetic routes and specific reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of various reagents and catalysts. The industrial production methods for this compound are designed to ensure high yield and purity, often involving large-scale chemical reactors and stringent quality control measures .
Chemical Reactions Analysis
PMID25468267-Compound-50 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID25468267-Compound-50 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the inhibition of BET bromodomains. In biology, it is used to investigate the role of BET bromodomains in various cellular processes. In medicine, it has potential therapeutic applications in the treatment of diseases related to BET bromodomain activity. In industry, it is used in the development of new drugs and chemical products .
Mechanism of Action
The mechanism of action of PMID25468267-Compound-50 involves the inhibition of BET bromodomains. This compound binds to the bromodomain regions of specific proteins, preventing their interaction with acetylated lysine residues on histones. This inhibition disrupts the regulation of gene expression, leading to various cellular effects. The molecular targets of this compound include cat eye syndrome chromosome region, candidate 2, CREB binding protein, and bromodomain containing 9 .
Comparison with Similar Compounds
PMID25468267-Compound-50 is unique in its ability to inhibit BET bromodomains outside of the BET subfamily. Similar compounds include other BET bromodomain inhibitors, such as JQ1 and I-BET762. PMID25468267-Compound-50 has a distinct chemical structure and binding affinity, making it a valuable tool for studying BET bromodomain inhibition .
Properties
Molecular Formula |
C13H16N4O2 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-[(3-imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H16N4O2/c18-13(19)11-2-4-16-12(8-11)9-14-3-1-6-17-7-5-15-10-17/h2,4-5,7-8,10,14H,1,3,6,9H2,(H,18,19) |
InChI Key |
HGXLVPBZRFKRHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CNCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B10833861.png)
![2-{4-[3-(4-Chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-phenylethanol](/img/structure/B10833865.png)


![3-(4-Oxo-7-phenylethynyl-4,5-dihydro-3H-benzo[b][1,4]diazepin-2-yl)-benzonitrile](/img/structure/B10833877.png)

![3-[3-[4-(4-Chloro-phenyl)-6-trifluoromethyl-pyrimidin-2-yl]-[1,2,4]oxadiazol-5-yl]-benzenesulfonamide](/img/structure/B10833888.png)
![5-{3-[6-Trifluoromethyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine](/img/structure/B10833898.png)
![4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine](/img/structure/B10833905.png)

![10,10-Dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.01,9.02,7.011,19.013,17]tricosa-2,4,6,8-tetraene-18-carbonitrile](/img/structure/B10833913.png)
![5-{3-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine](/img/structure/B10833917.png)
![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-N-propionyl-benzenesulfonamide](/img/structure/B10833918.png)
![(2S)-1-[2-[[1-(1,2,4-triazol-1-ylmethyl)-3-tricyclo[3.3.1.03,7]nonanyl]amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B10833947.png)
